Hafnium nitride

High-temperature oxidation Refractory ceramics Thermal protection

Conventional nitride coatings degrade prematurely in oxidative, high-enthalpy environments above 1000°C. Hafnium nitride (HfN) eliminates this failure mode with the highest melting point among all metal nitrides (3310°C) and an oxidation onset temperature 290°C higher than hafnium carbide. • Melting point: 3310°C - highest of any known metal nitride; density: 13.8 g/cm³ • Oxidation onset: 840°C (vs 550°C for HfC); outperforms ZrN across the 400-1200°C range • Hardness: 16 GPa bulk, 28-32 GPa thin films; electrical resistivity ≤50 μΩ·cm; work function ~4.0-4.6 eV Supplied as high-purity powder or sputtering targets for semiconductor gate electrodes, aerospace thermal protection systems, and hard tribological coatings. Custom stoichiometry (N ~50-52 at.%) and packaging available.

Molecular Formula C65H64Cl2F2N12O6
Molecular Weight 1218.2 g/mol
CAS No. 25817-87-2
Cat. No. B13386786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium nitride
CAS25817-87-2
Molecular FormulaC65H64Cl2F2N12O6
Molecular Weight1218.2 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F
InChIInChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3
InChIKeyUHBNYCJTNLWVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Nitride: Refractory Transition Metal Nitride


Hafnium nitride (HfN, CAS 25817-87-2) is a refractory transition metal nitride belonging to the Group IVb family, crystallizing in the cubic rocksalt (NaCl-type) structure [1]. It is distinguished by a melting point of 3305–3310°C—the highest among all known metal nitrides—and a density of 13.8 g/cm³ [1]. HfN exhibits metallic conductivity with electrical resistivity values ranging from 33 μΩ·cm to below 50 μΩ·cm depending on fabrication conditions [2][3], combined with high hardness (bulk: ~16 GPa; thin films: 28–32 GPa) [4]. Its electronic structure confers a low work function (midgap ~4.63 eV for CMOS gate applications; as low as ~4.0 eV in field emission contexts), positioning it uniquely for semiconductor gate electrode and cold cathode applications [5].

Why Substituting Hafnium Nitride Fails


Transition metal nitrides and carbides share a common rocksalt structure, leading to the misconception that they are functionally interchangeable. However, critical divergences in oxidation behavior, thermal stability, work function, and high-temperature mechanical properties preclude simple substitution. Hafnium nitride exhibits quantifiably greater oxidation resistance than its closest Group IVb analog ZrN in the 400–1200°C range due to distinct oxynitride phase structural features [1]. Compared to widely used semiconductor gate electrode candidates TiN and TaN, HfN possesses superior thermal stability arising from a more negative heat of formation (−88.2 kcal/mol vs −80.4 and −60.3 kcal/mol, respectively) [2], and a lower work function among the transition metal nitride and carbide family [3]. When benchmarked against hafnium carbide (HfC) in oxidation-critical applications, HfN demonstrates a substantially higher oxidation onset temperature (840°C for HfN₁.₅ vs 550°C for HfC₀.₉₆) [4]. These differences are not marginal; they dictate material selection in aerospace thermal protection, semiconductor gate stack integration, and refractory coating durability.

Hafnium Nitride: Comparative Performance Evidence


Oxidation Resistance vs. Zirconium Nitride

Hafnium nitride demonstrates superior oxidation resistance compared to zirconium nitride across the temperature range of 400–1200°C [1]. This difference originates not from the oxide phases (both form HfO₂ and ZrO₂ of the same structural type), but from the distinct structural characteristics of the intermediate oxynitride phases that form during oxidation [1]. The oxidation resistance of HfN exceeds that of ZrN in both the initial and later stages of the oxidation process, a finding that has been independently verified [1].

High-temperature oxidation Refractory ceramics Thermal protection

Thermal Stability vs. TiN and TaN

The thermal stability of HfN as a gate electrode material is fundamentally superior to that of TiN and TaN due to its more negative heat of formation [1]. Specifically, HfN possesses a heat of formation of −88.2 kcal/mol, compared to −80.4 kcal/mol for TiN and −60.3 kcal/mol for TaN [1]. This intrinsic thermodynamic advantage enables HfN to withstand the high-temperature processing steps required for source/drain activation in conventional CMOS fabrication flows—a critical limitation that renders TiN and TaN incompatible with standard CMOS thermal budgets [1].

CMOS gate electrode Thermal stability Semiconductor processing

Lowest Work Function Among Transition Metal Nitrides and Carbides

Through systematic characterization of sputtered thin films, HfN was identified as having the lowest work function among all transition metal nitrides and carbides evaluated [1]. This property contributes directly to field emission stability and electron emission efficiency [1]. Additionally, HfN thin films fabricated by plasma-assisted atomic layer deposition exhibit a midgap work function of 4.63 eV when integrated into a metal-oxide-semiconductor capacitor structure with an SiO₂ dielectric [2], making it suitable for dual-metal gate CMOS architectures.

Field emission Cold cathode Electron emission

Oxidation Onset Temperature vs. Hafnium Carbide

When comparing hafnium-based compounds for oxidation-prone environments, the non-metal species decisively affects oxidation onset temperature [1]. Hafnium nitride (HfN₁.₅) exhibits an oxidation onset temperature of 840°C, substantially higher than that of hafnium carbide (HfC₀.₉₆), which begins oxidizing at only 550°C [1]. The HfN scale consists of globular HfO₂ grains, whereas the HfC scale is ineffective due to the formation of an oxycarbide-based layer that fails to provide adequate passivation [1].

Oxidation kinetics Refractory coatings Hafnium compounds

Hot Hardness Retention vs. Zirconium Nitride

Vickers microhardness testing (50 g load) of reactively sputtered coatings reveals that HfN is the hardest nitride among TiN, ZrN, and HfN, with a room-temperature hardness of 4690 kg/mm² [1]. Both HfN and ZrN maintain excellent hot hardness through 800°C. However, at 1000°C, the hardness of HfN drops to 440 kg/mm², while ZrN retains a higher value of 760 kg/mm² [1]. This reversal at extreme temperatures indicates that ZrN may be preferable for sustained operation above ~900°C, while HfN provides superior hardness throughout the lower to intermediate high-temperature range.

Hot hardness Cutting tools High-temperature wear

Tribological Baseline and Ag-Doping Enhancement

Pure HfN coatings deposited by magnetron sputtering exhibit a baseline hardness of 20.3 GPa, with further hardness achievable through compositional and process optimization (e.g., 28.2–32.4 GPa via varying sputtering techniques [1]) . This establishes HfN as a high-hardness coating candidate. Additionally, doping modifications can dramatically alter tribological performance: introducing ~1.85 at.% Ag to form a solid solution Hf-Ag-N coating increases hardness to 25.5 GPa, reduces the coefficient of friction to μ = 0.28, and lowers the wear rate to 3.03 × 10⁻⁸ mm³/(N·mm) .

Wear resistance Protective coatings Tribology

Hafnium Nitride Applications


CMOS Metal Gate Electrode

HfN is qualified as a thermally robust metal gate electrode for sub-100 nm CMOS technologies, where its heat of formation (−88.2 kcal/mol) confers thermal stability superior to TiN (−80.4 kcal/mol) and TaN (−60.3 kcal/mol) [1]. This enables compatibility with high-temperature source/drain activation steps without gate degradation. Concurrently, its midgap work function of 4.63 eV [2] supports dual-metal gate or single-metal midgap architectures, simplifying process integration relative to dual-work-function metal schemes. HfN also functions effectively as a diffusion barrier when paired with high-κ dielectrics such as HfO₂ and HfON [3]. For procurement teams, HfN sputtering targets enable direct integration into existing PVD/ALD semiconductor fabrication workflows.

Aerospace Thermal Protection Coatings

In thermal protection systems for hypersonic vehicles, re-entry spacecraft, and rocket nozzles, HfN offers quantifiable advantages over two key alternatives. Compared to ZrN, HfN provides greater oxidation resistance throughout the 400–1200°C range due to structurally distinct oxynitride phase formation [4]. Compared to HfC, HfN exhibits an oxidation onset temperature 290°C higher (840°C vs 550°C) [5]. These differences directly influence component safety margins and service intervals in oxidative high-enthalpy environments. HfN coatings can be applied via reactive sputtering, magnetron sputtering, or CVD onto refractory substrates.

Cold Cathode and Field Emission Sources

HfN is the material of choice for cold cathode and field emission applications due to its uniquely low work function among the transition metal nitride and carbide family [6]. Lower work function translates directly to reduced threshold voltage for electron emission, improving power efficiency and emitter array density. The electrical resistivity of HfN thin films can be tuned from ~100 μΩ·cm (room-temperature deposition) to below 50 μΩ·cm (600°C deposition) [6], ensuring adequate conductivity for emitter tips and arrays. For vacuum microelectronics and flat-panel display applications, HfN-coated emitter arrays offer performance advantages over Mo, Si, and TiN alternatives.

Hard Protective Coatings for Cutting Tools

HfN is the hardest nitride among TiN, ZrN, and HfN, with a Vickers microhardness of 4690 kg/mm² [7]. It maintains excellent hot hardness through 800°C, making it suitable for high-speed machining applications where cutting edge temperatures remain below ~900°C [7]. For applications requiring further tribological optimization, HfN-based coatings can be doped with Ag to simultaneously increase hardness (25.5 GPa vs 20.3 GPa baseline), reduce coefficient of friction (μ = 0.28), and achieve wear rates as low as 3.03 × 10⁻⁸ mm³/(N·mm) . Procurement specifications should consider sputtering targets of controlled stoichiometry (N content ~50–52 at.%) to achieve maximum film hardness [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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